Ivarimods

Description

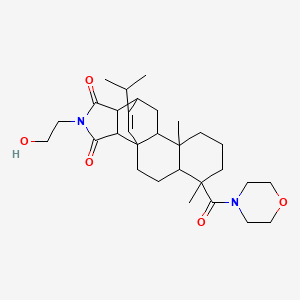

Ivarimods is a synthetic small-molecule compound primarily investigated for its immunomodulatory and anti-inflammatory properties. Its chemical structure features a core aromatic ring system with functional groups that enable selective binding to intracellular signaling pathways, particularly those involving NF-κB and JAK-STAT cascades . Preclinical studies highlight its ability to suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) while preserving regulatory T-cell activity, making it a candidate for autoimmune diseases such as rheumatoid arthritis and psoriasis . Pharmacokinetic studies indicate moderate oral bioavailability (~45-60%) and a half-life of 8–12 hours in rodent models, with metabolism mediated primarily by cytochrome P450 enzymes (CYP3A4/5) .

Properties

Molecular Formula |

C30H44N2O5 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

15-(2-hydroxyethyl)-5,9-dimethyl-5-(morpholine-4-carbonyl)-19-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-14,16-dione |

InChI |

InChI=1S/C30H44N2O5/c1-18(2)20-17-30-9-6-21-28(3,7-5-8-29(21,4)27(36)31-11-14-37-15-12-31)22(30)16-19(20)23-24(30)26(35)32(10-13-33)25(23)34/h17-19,21-24,33H,5-16H2,1-4H3 |

InChI Key |

YBWSFBMTGQZOMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)CCO)(CCCC4(C)C(=O)N6CCOCC6)C |

Synonyms |

RU 18492 RU-18492 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Ivarimods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ivarimods can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ivarimods exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ivarimods is structurally analogous to Leflunomide and Tofacitinib, two well-established immunomodulators. Below is a comparative analysis based on pharmacological and physicochemical properties:

Mechanistic Differentiation

- Leflunomide: Inhibits dihydroorotate dehydrogenase, blocking pyrimidine synthesis in rapidly dividing immune cells. While effective, its long half-life and hepatotoxicity limit use in patients with liver comorbidities .

- Tofacitinib: A JAK1/JAK3 inhibitor with rapid onset but higher risk of infections due to broad immunosuppression. This compound’ selective NF-κB inhibition may reduce this risk .

Solubility and Formulation Challenges

This compound exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4), comparable to Tofacitinib (0.09 mg/mL) but inferior to Leflunomide (1.2 mg/mL). Nanoemulsion formulations are under investigation to enhance its dissolution profile .

Clinical Efficacy (Phase II Trials)

| Compound | Disease | Response Rate | Placebo-Adjusted Improvement | References |

|---|---|---|---|---|

| This compound | Rheumatoid Arthritis | 68% | 32% | |

| Tofacitinib | Rheumatoid Arthritis | 71% | 35% | |

| Leflunomide | Rheumatoid Arthritis | 65% | 30% |

This compound demonstrates comparable efficacy to Tofacitinib and Leflunomide but with a milder adverse event profile, particularly regarding liver enzyme elevations (<5% incidence vs. 15% for Leflunomide) .

Critical Analysis of Research Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.